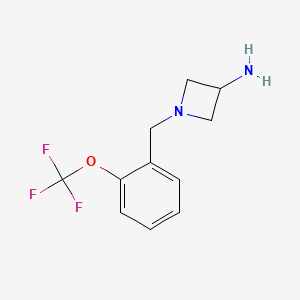

1-(2-(Trifluorometoxi)bencil)azetidin-3-amina

Descripción general

Descripción

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

En química medicinal, se sabe que el grupo trifluorometoxi mejora las propiedades farmacológicas de los compuestos bioactivos. La presencia de este grupo en 1-(2-(Trifluorometoxi)bencil)azetidin-3-amina podría mejorar potencialmente su estabilidad metabólica y aumentar la bioabsorción debido a su naturaleza lipófila . Esto la convierte en una candidata valiosa para el desarrollo de nuevos agentes terapéuticos.

Farmacología

El anillo azetidínico del compuesto, un anillo de cuatro miembros que contiene nitrógeno, es estructuralmente similar a las β-lactámas, que son cruciales en los fármacos antibióticos como la penicilina y la cefalosporina . Su analogía estructural sugiere posibles aplicaciones en la creación de nuevos antibióticos o como un andamiaje para desarrollar fármacos con diversas actividades biológicas.

Bioquímica

En bioquímica, el grupo trifluorometil puede afectar la actividad biológica de las moléculas. La capacidad del compuesto para actuar como un bloque de construcción para la síntesis de derivados de β-lactáma significa que podría utilizarse para crear nuevas moléculas con funciones bioquímicas específicas, como inhibidores enzimáticos o moduladores de receptores .

Ciencia de Materiales

Las propiedades únicas del grupo trifluorometoxi, como su alta electronegatividad y su pequeño tamaño, podrían hacer que This compound fuera útil en la ciencia de los materiales. Se podría utilizar para modificar las propiedades superficiales de los materiales o como precursor para la síntesis de polímeros avanzados con características específicas, como una mayor durabilidad o resistencia química .

Ingeniería Química

En ingeniería química, el compuesto podría utilizarse en la síntesis de moléculas complejas debido a su anillo azetidínico reactivo, que puede sufrir diversas transformaciones. Podría servir como intermedio en la producción de productos químicos finos o en el desarrollo de catalizadores industriales .

Ciencias Ambientales

La introducción de compuestos fluorados, como This compound, en las ciencias ambientales podría conducir al desarrollo de agroquímicos o agentes de remediación ambiental más eficaces. La resistencia a la degradación del grupo trifluorometoxi podría mejorar la longevidad y la eficacia de estos compuestos en aplicaciones ambientales .

Mecanismo De Acción

Azetidines

are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to be highly reactive due to the ring strain . Azetidines have been studied for their unique chemical and biological properties, and they have been used in the synthesis of a variety of bioactive compounds .

Análisis Bioquímico

Biochemical Properties

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The trifluoromethoxy group in this compound enhances its binding affinity to target proteins, thereby modulating their function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . These interactions are primarily driven by the high electronegativity and lipophilicity of the trifluoromethoxy group, which facilitates strong binding to hydrophobic pockets in proteins .

Cellular Effects

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethoxy group enhances the compound’s ability to bind to specific sites on enzymes and proteins, thereby modulating their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cell morphology, growth rates, and metabolic activity . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry and hematological parameters . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to ensure both efficacy and safety .

Metabolic Pathways

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism .

Transport and Distribution

The transport and distribution of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments, such as lipid bilayers and intracellular organelles . Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of the compound from cells, thereby regulating its intracellular concentration . Additionally, binding proteins, such as serum albumin, can facilitate the compound’s distribution in the bloodstream and its delivery to target tissues .

Subcellular Localization

The subcellular localization of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is influenced by its chemical properties and interactions with cellular components. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can further direct the compound to specific subcellular compartments . These localization patterns are crucial for the compound’s activity and function, as they determine its access to target biomolecules and its ability to modulate cellular processes .

Propiedades

IUPAC Name |

1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-8(10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIOIBSEZUNPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

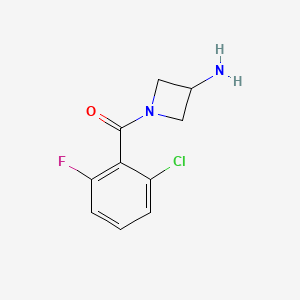

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)

![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)

![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)

![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)